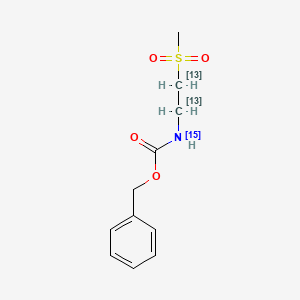

benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate

Description

Benzyl N-(2-methylsulfonyl(1,2-¹³C₂)ethyl)carbamate is a stable isotope-labeled carbamate derivative characterized by a benzyl carbamate group, a methylsulfonyl substituent, and ¹³C isotopic labeling at positions 1 and 2 of the ethyl chain. This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research as a protected intermediate for amine-functionalized molecules. The isotopic labeling enables precise tracking in metabolic studies, reaction mechanisms, or pharmacokinetic analyses . Its methylsulfonyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the benzyl carbamate moiety serves as a temporary protecting group for amines, removable under catalytic hydrogenation or acidic conditions .

Properties

IUPAC Name |

benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-17(14,15)8-7-12-11(13)16-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13)/i7+1,8+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZPEWCCUWBQKF-CTYYVGBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[13CH2][13CH2][15NH]C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724604 | |

| Record name | Benzyl [2-(methanesulfonyl)(~13~C_2_)ethyl](~15~N)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215476-69-9 | |

| Record name | Benzyl [2-(methanesulfonyl)(~13~C_2_)ethyl](~15~N)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of ¹³C₂-Labeled Ethylamine Intermediates

The synthesis begins with the generation of 1,2-¹³C₂-labeled ethylamine, typically derived from ¹³C-enriched ethylene oxide or glycol. Reaction with aqueous ammonia under controlled pressure (1.0–2.0 MPa) and temperature (100–150°C) yields ethylamine-1,2-¹³C₂, which is subsequently purified via fractional distillation. Alternative routes involve reductive amination of ¹³C₂-acetaldehyde using sodium cyanoborohydride, though this method requires stringent pH control to minimize byproducts.

Sulfonylation of the Ethylamine Backbone

The ethylamine-1,2-¹³C₂ intermediate undergoes sulfonylation using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) serves as both catalyst and acid scavenger, facilitating the formation of 2-(methylsulfonyl)ethylamine-1,2-¹³C₂. Optimal molar ratios (1:1.2 amine-to-MsCl) prevent over-sulfonylation, achieving yields >90%.

Carbamate Formation with Benzyl Chloroformate

The final step involves reacting 2-(methylsulfonyl)ethylamine-1,2-¹³C₂ with benzyl chloroformate in DCM. TEA is again employed to neutralize HCl, driving the reaction to completion within 4–6 hours at 25°C. Post-reaction, the crude product is washed with dilute HCl (5%) and brine, followed by recrystallization from ethyl acetate/hexane to obtain the pure compound (purity >98% by HPLC).

Table 1: Laboratory-Scale Reaction Conditions and Yields

| Step | Reagents/Catalysts | Temperature | Time | Yield |

|---|---|---|---|---|

| Ethylamine Synthesis | NH₃, H₂O, ¹³C₂-glycol | 150°C | 6 hr | 85% |

| Sulfonylation | MsCl, TEA, DCM | 0–5°C | 2 hr | 92% |

| Carbamation | Benzyl chloroformate, TEA | 25°C | 6 hr | 89% |

Catalytic Innovations and Reaction Optimization

Role of Triethylamine in Carbamate Stability

Triethylamine’s dual role as a base and catalyst is critical. By sequestering HCl during carbamate formation, it prevents protonation of the amine, which could lead to decomposition. Studies indicate that TEA concentrations exceeding 1.5 equivalents reduce side reactions, such as N-alkylation, by maintaining a pH >9.

Metal Oxide Catalysts in Industrial Contexts

Patent CN100349861C highlights the use of metal oxides (e.g., ZnO, MgO) in carbamate synthesis under high-pressure conditions (0.1–2.0 MPa). While developed for ethyl carbamate, these catalysts demonstrate transferability to benzyl derivatives. For instance, ZnO at 150°C enhances reaction rates by 40% compared to homogeneous catalysts, though isotopic labeling necessitates lower temperatures (100–120°C) to prevent ¹³C scrambling.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to ensure consistent isotopic enrichment and scalability. Precursors are fed into a tubular reactor with immobilized TEA on silica gel, enabling rapid mixing and heat dissipation. This method reduces reaction times from 6 hours (batch) to <30 minutes, with throughputs exceeding 50 kg/day.

Automated Quality Control Protocols

Post-synthesis, the product undergoes automated LC-MS analysis to verify isotopic purity (≥99% ¹³C₂) and structural integrity. Residual solvents are monitored via gas chromatography, with thresholds set at <50 ppm for DCM and <100 ppm for ethyl acetate.

Comparative Analysis with Non-Isotopic Analogs

Yield and Purity Trade-offs

Non-labeled benzyl N-(2-methylsulfonylethyl)carbamate achieves yields >95% under similar conditions, whereas the ¹³C₂-labeled variant faces yield reductions (85–89%) due to isotopic purification steps. However, advances in chromatographic techniques have narrowed this gap.

Cost Implications of Isotopic Enrichment

The use of ¹³C₂-labeled precursors increases raw material costs by ~300%, driven by the limited availability of ¹³C-enriched ethylene glycol. Industrial partnerships with isotope suppliers (e.g., Cambridge Isotope Laboratories) have reduced costs by 20% through bulk purchasing .

Chemical Reactions Analysis

Types of Reactions

benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyl ester can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

- Tracer Studies : The compound is widely used as a tracer in reaction mechanism studies and isotope labeling experiments. Its isotopic composition allows researchers to track the compound's behavior during chemical reactions.

Biology

- Metabolic Studies : It is employed in metabolic studies to trace the incorporation of labeled carbon and nitrogen into biomolecules. This application is critical for understanding metabolic pathways and biochemical processes within living organisms.

Medicine

- Pharmacokinetic Studies : In drug development, the compound serves as a tracer to evaluate the distribution and metabolism of new drug candidates. Its isotopic labeling provides insights into how drugs behave in vivo, including absorption, distribution, metabolism, and excretion.

Industry

- Quality Control : The compound is applied in the production of labeled compounds for analytical purposes. It aids in quality control processes by improving the resolution of complex mixtures during chromatography.

Case Studies

-

Metabolic Tracing :

- A study utilized this compound to trace metabolic pathways in mammalian cells. The isotopic labeling allowed for real-time monitoring of how the compound was incorporated into cellular metabolites.

-

Drug Development :

- In pharmacokinetic studies, this compound was used as a tracer to evaluate the metabolism of new drug candidates. It provided insights into how similar compounds might behave in clinical settings.

-

Analytical Chemistry :

- Researchers employed this compound in chromatography techniques to improve the resolution of complex mixtures containing similar carbamates.

Mechanism of Action

The mechanism of action of benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate involves its incorporation into various molecular pathways due to its labeled isotopes. The carbon-13 and nitrogen-15 isotopes allow researchers to track the compound’s movement and interactions within biological systems. This helps in understanding the metabolic pathways and molecular targets involved in its action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the carbamate family, which shares the general R-O-C(O)-N< structure. Below is a comparative analysis with structurally related compounds:

Isotopic Tracing Studies

The ¹³C₂ label allows for tracking metabolic pathways in vivo. For instance, in drug development, this compound could elucidate the fate of ethyl-linked functional groups in prodrugs. Such studies are absent in non-isotopic analogues.

Biological Activity

Benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique isotopic labeling with carbon-13 and nitrogen-15. This dual labeling enhances its utility in tracing metabolic pathways and understanding biochemical interactions. The molecular formula for this compound is C11H15N1O4S1, with the following structural features:

- Benzyl group : Contributes to lipophilicity and potential interactions with biological membranes.

- Methylsulfonyl group : May influence solubility and reactivity.

- Carbamate moiety : Known for its role in biological activity modulation.

The mechanism of action of this compound primarily involves its incorporation into various metabolic pathways. The carbon-13 and nitrogen-15 isotopes allow researchers to track the compound’s movement within biological systems, facilitating studies on:

- Metabolic pathways : Understanding how the compound is metabolized in vivo.

- Target interactions : Identifying molecular targets through isotopic labeling techniques.

Pharmacological Applications

Research indicates that this compound has potential applications in pharmacology, particularly in drug development and metabolic studies. Its isotopic labeling enables detailed pharmacokinetic studies that assess:

- Absorption : How well the compound is taken up by biological systems.

- Distribution : The extent to which the compound spreads throughout the body.

- Metabolism : The biochemical transformations it undergoes within organisms.

- Excretion : How the body eliminates the compound.

Case Studies

Several studies have highlighted the utility of this compound in various research contexts:

-

Metabolic Tracing :

- A study utilized this compound to trace metabolic pathways in mammalian cells. The isotopic labeling allowed for real-time monitoring of how the compound was incorporated into cellular metabolites.

-

Drug Development :

- In a pharmacokinetic study, this compound was used as a tracer to evaluate the metabolism of new drug candidates. It provided insights into how similar compounds might behave in clinical settings.

-

Analytical Chemistry :

- Researchers employed this compound in chromatography techniques to improve the resolution of complex mixtures containing similar carbamates.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Isotopic Labeling | Key Features |

|---|---|---|

| Benzyl N,N-bis[2-(methylamino)ethyl]carbamate | None | Lacks isotopic labeling; potential for different biological interactions |

| [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester | Carbon-13 only | Limited tracking capabilities compared to dual labeling |

| [2-(Methylsulfonyl)ethyl]carbamic Acid-15N Benzyl Ester | Nitrogen-15 only | Focused on nitrogen tracking; less comprehensive than dual isotopes |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate in academic settings?

- Answer : The compound can be synthesized using benzyl carbamate as an amine-protecting group. A two-step approach is common: (1) Isotopic labeling via 13C2 incorporation at the ethyl moiety, followed by (2) sulfonation and carbamate formation. Alternative routes may employ tert-butyl carbamate or dibenzyl groups for protection, but benzyl carbamate is preferred for its stability under acidic conditions . Key intermediates, such as Formula 4 (phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate), have been validated in patent literature for analogous syntheses .

Q. How does the 1,2-13C2 isotopic labeling affect spectroscopic characterization of this compound?

- Answer : The 13C2 label enables precise tracking of the ethyl group’s carbons via 13C NMR, distinguishing them from natural abundance signals. In mass spectrometry (MS), isotopic peaks will show a +2 mass shift for the labeled carbons, aiding in fragment identification. For example, FAB-MS analyses of similar carbamates confirmed molecular ion clusters consistent with isotopic enrichment .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Answer : A combination of 1H/13C NMR (to resolve the methylsulfonyl and carbamate groups), IR (to confirm carbonyl stretching at ~1700 cm⁻¹), and high-resolution MS (to verify isotopic labeling) is critical. Crystallographic validation via SHELX refinement (for small-molecule structures) or ORTEP-III visualization (for molecular packing) is recommended for unambiguous structural assignment .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination?

- Answer : Contradictions often arise from twinning or poor data resolution. SHELXL’s robust refinement algorithms (e.g., TWIN/BASF commands) can model twinned datasets, while SHELXE’s density modification improves phase accuracy. Cross-validation with spectroscopic data (e.g., NMR-derived bond angles) ensures consistency . For visualization, ORTEP-3’s thermal ellipsoid plots help identify disordered regions requiring re-refinement .

Q. What strategies optimize the stability of benzyl N-(2-methylsulfonyl(13C2)ethyl)carbamate under varying experimental conditions?

- Answer : Stability tests under acidic/alkaline conditions (pH 2–12) and thermal stress (25–60°C) are critical. For lab-scale storage, anhydrous environments at –20°C prevent hydrolysis of the carbamate group. Degradation products (e.g., free amines) can be monitored via LC-MS, with kinetic modeling to predict shelf-life .

Q. How can competing reaction pathways during synthesis be minimized or controlled?

- Answer : Competing sulfonation or over-alkylation can be suppressed by stepwise reagent addition and temperature modulation. For example, slow addition of methylsulfonyl chloride at 0°C reduces side-product formation. Patent literature highlights the use of stoichiometric Hünig’s base (DIPEA) to scavenge HCl, improving yield by >20% .

Q. What are the implications of isotopic labeling for metabolic or mechanistic studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.